(s)-Camphorsulfonate
Description
Significance of Chiral Sulfonic Acids in Modern Chemical Synthesis and Materials Science
Chiral sulfonic acids and their derivatives represent a valuable class of compounds with significant applications in the pharmaceutical industry and natural product chemistry. chemistryviews.org Their strong acidity and inherent chirality make them effective tools for a variety of stereoselective transformations. In asymmetric synthesis, they function as powerful chiral Brønsted acid catalysts, facilitating reactions such as enantioselective Friedel-Crafts alkylations and nitroaldol (Henry) reactions. chemicalbook.comresearchgate.net The ability to create a chiral environment allows these acids to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. acs.org
The utility of chiral sulfonic acids extends to their role as resolving agents for racemic mixtures, particularly for amines, through the formation of diastereomeric salts that can be separated by crystallization. wikipedia.orgthieme-connect.com Furthermore, these compounds are crucial in materials science. For instance, (S)-camphorsulfonic acid is widely used as a chiral dopant to induce helicity and optical activity in conducting polymers like polyaniline (PANI). nih.govresearchgate.netgoogle.com This process creates materials with potential applications in chiral sensors, electrochemical asymmetric synthesis, and enantiomeric separation membranes. researchgate.netnih.gov Chiral sulfonic acids have also been employed as templates or linkers in the synthesis of homochiral metal-organic frameworks (MOFs), which are promising materials for asymmetric catalysis and chiral separations. researchgate.netunibo.itnih.gov
The development of novel chiral sulfonic acids continues to be an active area of research, with scientists creating new structures to achieve higher efficiency and selectivity in asymmetric catalysis and chiral recognition. chemistryviews.orgtu-clausthal.de
Historical Context of (S)-Camphorsulfonate as a Pivotal Chiral Auxiliary and Reagent
The history of (S)-camphorsulfonic acid, often referred to as Reychler's acid since its first synthesis in 1898, is deeply connected to the evolution of camphor (B46023) chemistry. thieme-connect.comresearchgate.net Camphor, an abundant natural product available in both enantiomeric forms, has long been recognized as a privileged chiral building block. nih.govunige.ch The introduction of a sulfonic acid group at the C10 position of the rigid camphor skeleton was a pivotal development, creating a highly crystalline, strong chiral acid. thieme-connect.comunige.ch
From early on, the primary application of this compound was as a chiral resolving agent. wikipedia.orgthieme-connect.com Its ability to form stable, crystalline diastereomeric salts with racemic amines and other cationic compounds allowed for the efficient separation of enantiomers, a critical step in the development of single-enantiomer pharmaceuticals. wikipedia.orggoogle.com Research has documented its use in the resolution of a wide range of compounds, from simple chiral amines to complex pharmaceutical intermediates. chemicalbook.comwikipedia.org
Beyond resolution, derivatives of (S)-camphorsulfonic acid have become indispensable chiral auxiliaries. A notable example is camphorsultam, which is readily synthesized from camphorsulfonic acid and is recognized as one of the most practical and efficient chiral auxiliaries in asymmetric synthesis. nih.govunige.ch (S)-Camphorsulfonyl chloride, another key derivative, is used to create diastereomeric sulfonate esters from chiral alcohols, enabling the determination of enantiomeric purity via NMR spectroscopy. fordham.edu The compound's legacy is that of a versatile and foundational tool that has enabled countless advances in asymmetric synthesis and the production of enantiomerically pure compounds. thieme-connect.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15O4S- |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/p-1/t7-,10-/m1/s1 |
InChI Key |
MIOPJNTWMNEORI-GMSGAONNSA-M |
SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of S Camphorsulfonate
Advanced Synthesis of (S)-Camphorsulfonate and its Enantiomers
The preparation of enantiomerically pure camphorsulfonic acid is the gateway to a vast array of chiral auxiliaries, catalysts, and resolving agents.
Sulfonation Pathways and Mechanistic Considerations of Camphor (B46023)
The direct sulfonation of camphor is a well-established method for the synthesis of camphorsulfonic acid. The reaction is typically carried out by treating camphor with a mixture of sulfuric acid and acetic anhydride (B1165640). wikipedia.orgorgsyn.org While this appears to be a straightforward electrophilic substitution on an unactivated methyl group, the underlying mechanism is more complex. It is believed to involve a series of rearrangements. The proposed mechanism initiates with a retro-semipinacol rearrangement, followed by deprotonation to form an alkene intermediate. This alkene then undergoes sulfonation. Finally, a semipinacol rearrangement regenerates the camphor skeleton, now bearing the sulfonic acid group at the C-10 position. wikipedia.org
The reaction of camphor with sulfur trioxide-dioxan complex has also been reported to yield camphor-3-sulfonic acid. tandfonline.com Depending on the sulfonating agent and reaction conditions, different isomers can be obtained. For instance, fuming sulfuric acid can lead to the 8-sulfonic acid derivative. tandfonline.com The formation of these various isomers is often explained by the involvement of Wagner-Meerwein rearrangements of carbocation intermediates formed in the strongly acidic media. tandfonline.comcdnsciencepub.com
The synthesis of optically active (S)-camphorsulfonic acid can be achieved by starting with the corresponding enantiomer of camphor or by resolving the racemic mixture of camphorsulfonic acid. orgsyn.orggoogle.com A patented method describes the synthesis of racemic camphorsulfonic acid using fuming sulfuric acid in a mixture of acetic anhydride and acetic acid, followed by resolution to obtain the individual enantiomers. google.com
Electrochemical Synthesis Approaches for (S)-Camphorsulfonic Acid
Electrochemical methods offer an alternative route for the synthesis and application of chiral compounds derived from camphorsulfonic acid. For instance, the electropolymerization of o-methoxyaniline in the presence of (1S)-(+)-camphorsulfonic acid has been used to produce optically active poly(o-methoxyaniline). acs.org This indicates a diastereoselective process during the electrochemical deposition, where the chiral counterion influences the conformation of the polymer chain. acs.org
Furthermore, chiral "doped" metal-organic frameworks (MOFs) have been synthesized using (S)-camphorsulfonic acid. In these studies, (S)-camphorsulfonic acid is incorporated into the MOF structure during its synthesis. frontiersin.orgnih.gov While this is not a direct synthesis of the acid itself, it demonstrates an electrochemical application where the chiral nature of the sulfonate is imparted to a new material.
Functionalization and Derivatization of the this compound Scaffold
The sulfonic acid group of this compound is a versatile handle for a wide range of chemical transformations, leading to important classes of chiral reagents.
Preparation of Chiral Sulfonyl Halides and Related Intermediates
A key transformation of (S)-camphorsulfonic acid is its conversion to the corresponding sulfonyl chloride. This is a critical step for the synthesis of many other derivatives. The reaction is typically achieved by treating the sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. orgsyn.orgorgsyn.orgorgsyn.org For example, refluxing (1S)-10-camphorsulfonic acid with thionyl chloride in chloroform (B151607) yields (1S)-10-camphorsulfonyl chloride. orgsyn.orgorgsyn.org The crude sulfonyl chloride is often used directly in the next step without extensive purification. orgsyn.orgorgsyn.org
The reaction conditions can be optimized to ensure high yields. For instance, the use of N,N-dimethylformamide as a catalyst in the reaction with thionyl chloride has been reported. google.com The resulting (S)-camphorsulfonyl chloride is a white crystalline solid and serves as a precursor for a variety of other important chiral compounds.
| Precursor | Reagent | Product | Reference |
| (1S)-10-Camphorsulfonic acid | Thionyl chloride | (1S)-10-Camphorsulfonyl chloride | orgsyn.orgorgsyn.org |
| D,L-10-Camphorsulfonic acid | Phosphorus pentachloride | D,L-10-Camphorsulfonyl chloride | orgsyn.org |
| (1R)-(-)-10-Camphorsulfonic acid | Thionyl chloride, N,N-Dimethylformamide | (1R)-Camphorsulfonyl chloride | google.com |
Synthesis of Chiral (Camphorsulfonyl)oxaziridines
Chiral (camphorsulfonyl)oxaziridines are highly valuable reagents for asymmetric oxidations, particularly for the synthesis of chiral sulfoxides and the hydroxylation of enolates. niscpr.res.incapes.gov.brorgsyn.org The synthesis of these oxaziridines starts from the corresponding camphorsulfonamide.
The preparation of (1S)-10-camphorsulfonamide is achieved by reacting (1S)-10-camphorsulfonyl chloride with aqueous ammonia. orgsyn.orgorgsyn.org A more efficient, one-pot procedure transforms (1S)-10-camphorsulfonic acid directly to the sulfonamide by first forming the sulfonyl chloride in situ with thionyl chloride, followed by reaction with ammonium (B1175870) hydroxide. orgsyn.org
| Starting Material | Key Intermediates | Final Product | Reference |
| (1S)-(+)-10-Camphorsulfonic acid | (+)-(1S)-10-Camphorsulfonamide, (-)-(Camphorsulfonyl)imine | (+)-(2R, 8aS)-10-Camphorylsulfonyloxaziridine | orgsyn.org |
Formation of Camphorsulfonate-Derived Sulfonamides and Imines
The reaction of (S)-camphorsulfonyl chloride with various amines leads to the formation of a wide range of chiral sulfonamides. These sulfonamides are not only stable, crystalline compounds but also serve as important chiral auxiliaries and ligands in asymmetric synthesis. For example, the reaction of L-10-camphorsulfonyl chloride with substituted benzylamines in the presence of a base like triethylamine (B128534) yields the corresponding N-benzyl camphorsulfonamides. google.com
These sulfonamides have been explored for various applications. For instance, novel sulfonamides derived from camphorsulfonyl chloride and aromatic or heterocyclic sulfonamides have shown selective inhibition of human carbonic anhydrase isozymes. chim.it
Furthermore, camphorsulfonic acid has been used to synthesize thiazolylhydrazone derivatives. This involves a multi-step synthesis starting from camphorsulfonic acid, which is first condensed with aminothiourea and then cyclized with bromoacetophenone to yield the target compounds. sioc-journal.cn These derivatives have been investigated for their antioxidant properties. sioc-journal.cn
| Reactant 1 | Reactant 2 | Product Type | Reference |
| L-10-Camphorsulfonyl chloride | Substituted benzylamines | N-benzyl camphorsulfonamides | google.com |
| (+)-Camphorsulfonyl chloride | Hydrazine monohydrate | Camphorsulfonyl hydrazone | chim.it |
| Camphorsulfonic acid | Aminothiourea, Bromoacetophenone | Thiazolylhydrazone derivatives | sioc-journal.cn |
Generation of Camphor Sulfamoxime Ether Derivatives
A notable derivatization strategy involves the generation of camphor sulfamoxime ether derivatives. These compounds have been synthesized and investigated for their potential therapeutic applications, particularly as antitumor agents. researchgate.netsioc-journal.cn
The synthesis typically commences with (+)-10-camphorsulfonic acid as the starting material. sioc-journal.cn The synthetic route involves a sequence of reactions, including acyl chlorination, acyl amidation, and condensation, to produce a series of camphor sulfamoxime ether derivatives. sioc-journal.cn The general synthetic approach allows for the introduction of various substituents, leading to a library of derivatives for biological evaluation. researchgate.net
The characterization of these synthesized compounds is thoroughly performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their molecular structures. sioc-journal.cn
Several of the synthesized camphor sulfamoxime ether derivatives have demonstrated significant antiproliferative effects against various human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). researchgate.netsioc-journal.cn For instance, compound 4r (structure not detailed in the provided text) was found to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in MCF-7 cells, suggesting its potential as a candidate for an anticancer drug. sioc-journal.cn
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| 4r | MCF-7 | 4.51 sioc-journal.cn |
| 4r | HeLa | 7.93 sioc-journal.cn |
| 4r | A549 | Not Specified |
| Other Derivatives | A549, HeLa, MCF-7 | Potent Activity researchgate.net |
Design and Synthesis of Camphorsulfonic Acid Thiazolylhydrazone Derivatives
Another significant class of derivatives is the camphorsulfonic acid thiazolylhydrazone series. These compounds have been designed and synthesized with the aim of exploring their antioxidant properties. sioc-journal.cn
The synthetic pathway to these derivatives also utilizes camphorsulfonic acid derived from natural camphor as the initial building block. sioc-journal.cn The process is a multi-step synthesis that includes the condensation of a camphorsulfonyl derivative with aminothiourea, followed by a cyclization reaction with a bromoacetophenone to form the thiazolylhydrazone moiety. sioc-journal.cn This modular approach permits the introduction of a variety of substituents on the phenyl ring of the bromoacetophenone, allowing for the investigation of structure-activity relationships. sioc-journal.cn
The structures of the resulting camphorsulfonic acid thiazolylhydrazone derivatives are typically confirmed through detailed spectroscopic analysis, including ¹H NMR, ¹³C NMR, and HRMS. sioc-journal.cn
Evaluation of the antioxidant activity of these compounds has shown that many of them possess good radical scavenging capabilities when compared to the standard antioxidant, Trolox. sioc-journal.cn Specific derivatives have demonstrated noteworthy activity in various antioxidant assays:
Q19 showed strong 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity. sioc-journal.cn
Q3 exhibited potent diammonium 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging activity. sioc-journal.cn
Q8 displayed significant hydroxyl radical scavenging activity. sioc-journal.cn
Q20 was a potent scavenger of superoxide (B77818) radicals. sioc-journal.cn
Furthermore, some of these derivatives have been investigated for other biological activities, such as tyrosinase inhibition. sioc-journal.cn
Table 2: Antioxidant Activity of Selected Camphorsulfonic Acid Thiazolylhydrazone Derivatives (Note: The table presents a selection of the reported findings.)
| Compound ID | Antioxidant Assay | IC₅₀ (µmol/L) or Scavenging Rate (%) |
| Q19 | DPPH Radical Scavenging | 176 sioc-journal.cn |
| Q3 | ABTS Radical Scavenging | 20.6 sioc-journal.cn |
| Q8 | Hydroxyl Radical Scavenging | 66.2% sioc-journal.cn |
| Q20 | Superoxide Radical Scavenging | 20.7 sioc-journal.cn |
| Q16 | Tyrosinase Inhibition | 154.9 sioc-journal.cn |
Strategies for Incorporating this compound into Complex Molecular Architectures
The this compound unit is a versatile chiral building block that can be incorporated into complex molecular architectures through several strategic approaches. These strategies leverage its inherent chirality, rigid bicyclic framework, and the reactivity of its sulfonate group.
As a Chiral Auxiliary: this compound can be employed as a chiral auxiliary to control the stereochemistry of chemical reactions. uga.edunih.gov In this role, the camphorsulfonate moiety is temporarily attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved from the molecule. This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. acs.orgnumberanalytics.com The rigid camphor backbone provides a well-defined steric environment, which effectively biases the approach of reagents to one face of the reactive center.
As a Chiral Resolving Agent: One of the most common applications of (S)-camphorsulfonic acid is as a chiral resolving agent. ontosight.ai Racemic mixtures of amines and other basic compounds can be treated with (S)-camphorsulfonic acid to form diastereomeric salts. researchgate.net Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Once separated, the individual diastereomers are treated with a base to liberate the enantiomerically pure amine and recover the camphorsulfonic acid. This classical resolution technique remains a widely used method for obtaining optically active compounds. ontosight.ai
As a Chiral Starting Material for Total Synthesis: The this compound scaffold can serve as an enantiopure starting material for the total synthesis of complex natural products. A notable example is the efficient synthesis of the natural form of quadrone, which was accomplished starting from the ammonium salt of (–)-10-camphorsulfonic acid. cdnsciencepub.com In such syntheses, the chiral framework of the camphor derivative is incorporated as a permanent structural feature of the final target molecule. This approach is particularly valuable as it introduces multiple stereocenters from a readily available and relatively inexpensive chiral pool starting material. researchgate.net
Incorporation into Supramolecular and Material Architectures: The this compound anion has been used to construct chiral supramolecular assemblies and functional materials. For instance, it has been employed as a chiral counter-ion in the formation of chiral molecular assemblies with azolium cations, leading to materials with interesting proton-conducting properties. acs.org It has also been used in the electrocrystallization of organic conductors to create chiral materials with metallic conductivity. researchgate.net Furthermore, photoswitchable chiral metallacages have been constructed that demonstrate enantioselective recognition of camphorsulfonate guests. chinesechemsoc.org
As a Catalyst in Asymmetric Reactions: (S)-Camphorsulfonic acid itself can act as a chiral Brønsted acid catalyst in a variety of organic transformations. researchgate.net It has been shown to catalyze enantioselective Michael-type Friedel-Crafts reactions and has been used to prepare chiral iminopyridine copper complexes for enantioselective Henry (nitroaldol) reactions. researchgate.net Its application as an organocatalyst is attractive due to its low cost, stability, and non-toxic nature. researchgate.netlupinepublishers.com
Role of S Camphorsulfonate in Chiral Resolution and Enantiomeric Separation Science
Diastereomeric Salt Formation with Chiral Cations
The most common method for resolving racemic mixtures is through the formation of diastereomeric salts. wikipedia.org This classical technique involves reacting a racemic base with an enantiomerically pure acid, such as (S)-Camphorsulfonic acid. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties, enabling their separation. acs.org
The fundamental principle behind chiral resolution via diastereomeric salt formation lies in the differential physicochemical properties of diastereomers. acs.org When a racemic mixture of a cationic compound (a mixture of R- and S-enantiomers) reacts with a single enantiomer of a chiral acid like (S)-Camphorsulfonate (S-CSA), two diastereomeric salts are formed: (R-cation)-(S-CSA) and (S-cation)-(S-CSA). These salts are not mirror images of each other and thus exhibit distinct properties, most importantly, different solubilities in a given solvent system. acs.orgyoutube.com This solubility difference is the key to their separation by fractional crystallization. acs.org
The process of selective crystallization is driven by supersaturation. acs.org By carefully selecting the solvent and controlling conditions such as temperature, the solution can be made supersaturated with respect to one diastereomeric salt while the other remains dissolved. The less soluble diastereomer will then crystallize out of the solution, allowing for its physical separation by filtration. wikipedia.org The maximum theoretical yield for the desired enantiomer in a classical resolution is 50%, as the other half of the racemic mixture remains in the mother liquor. youtube.com
Mechanistic understanding of the crystallization process reveals that the efficiency of chiral recognition and separation is deeply rooted in the three-dimensional arrangement of the ions in the crystal lattice. nih.gov The formation of specific hydrogen-bonding motifs and packing arrangements dictates the stability and solubility of the diastereomeric salt crystals. nih.govscielo.org.za For instance, studies on various resolving agents have shown that less-soluble diastereomeric salts can form unique crystal structures, such as globular molecular clusters or columnar arrangements, which are energetically more favorable and lead to excellent chiral recognition. nih.gov The specific interactions, including hydrogen bonds between the sulfonate group of the camphorsulfonate and the cationic center (e.g., an ammonium (B1175870) group) of the amine, along with other non-bonded interactions, are crucial for the chiral discrimination process. scielo.org.za
(S)-Camphorsulfonic acid is a widely employed resolving agent for a diverse range of chiral amines and other cationic compounds due to its ability to form well-defined, crystalline diastereomeric salts. wikipedia.org Its effectiveness has been demonstrated in the resolution of numerous pharmaceutically and synthetically important molecules.
A key application is the resolution of racemic amino acids and their derivatives. For example, (S)-Camphorsulfonic acid has been successfully used to resolve (RS)-2-phenylglycine. In this process, the salt formed between (R)-2-phenylglycine and (S)-Camphorsulfonic acid is less soluble and crystallizes preferentially, allowing for the isolation of the (R)-amino acid, a valuable building block for antibiotics. oup.com
The resolution of primary amines with acidic α-hydrogens, such as 3-amino-diazepin-2-ones, is another significant application. The 3-(S)-amine can be selectively crystallized as its (1S)-(+)-10-camphorsulfonate salt with high enantiomeric purity from solvents like ethyl acetate (B1210297) or acetonitrile (B52724). google.comepo.org Similarly, the resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid yields the (R,R)-(+)-enantiomer with high enantiomeric excess (98% ee) from the initial precipitate. core.ac.uk
Other examples include the resolution of the anthelmintic drug Tetramisole, where (S)-Camphorsulfonic acid (referred to as d-10-camphorsulfonic acid in the study) was used to separate the D and L isomers, bme.hu and the separation of the enantiomers of clopidogrel (B1663587), an antiplatelet agent, where the (S)-enantiomer is crystallized as its camphorsulfonate salt. google.com The versatility of this compound also extends to the resolution of P-stereogenic heterocycles, such as 1-(4-diethylaminophenyl)-2-phospholene oxide. rsc.org
The table below summarizes selected examples of chiral resolutions using this compound.
| Racemic Compound | Resolving Agent | Less Soluble Diastereomer | Isolated Enantiomer | Yield/Purity | Reference |
| (RS)-2-Phenylglycine | (1S)-10-Camphorsulfonic acid | (R)-Phg·(S)-CS salt | (R)-Phenylglycine | 80% yield, 100% optical purity | oup.com |
| 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | (1S)-(+)-10-Camphorsulfonic acid | 3(S)-amine·(S)-CSA salt | 3(S)-amine | >99.5% enantiomeric purity | google.com |
| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | (R,R)-piperazine·(S)-CSA salt | (R,R)-(+)-2,3-Diphenylpiperazine | 98% ee | core.ac.uk |
| (±)-Clopidogrel | (-)-Camphorsulfonic acid | (S)-Clopidogrel·(-)-CSA salt | (S)-Clopidogrel | Not specified | google.com |
Note: The nomenclature ((+), (-), d, l, R, S) is reported as it appears in the cited source. (1S)-(+)-10-Camphorsulfonic acid is an enantiomer of (1R)-(-)-10-Camphorsulfonic acid.
The use of (S)-Camphorsulfonic acid as a resolving agent has a long history and continues to be a relevant and valuable tool in both academic research and industrial-scale production of enantiopure compounds.
Historically, the application of camphorsulfonic acid was crucial in the separation of alkaloids and other natural products. An early example includes its use in the resolution of the synthetic drug Tetramisole, where chemists developed a process to separate the pharmaceutically active L-isomer from the racemic mixture. bme.hu These foundational methods established the utility of camphorsulfonic acid in obtaining single enantiomers for pharmacological studies and applications.
In contemporary organic synthesis and pharmaceutical manufacturing, (S)-Camphorsulfonic acid remains a preferred choice for its commercial availability, stability, and reliability. Modern applications often involve highly optimized processes for producing key chiral intermediates for active pharmaceutical ingredients (APIs). For instance, the resolution of 3-amino-diazepin-2-ones is part of the synthesis of potent drugs. google.comepo.org The industrial-scale separation of clopidogrel enantiomers relies on the crystallization of the (S)-clopidogrel camphorsulfonate salt, highlighting its importance in producing blockbuster drugs. google.com
Furthermore, recent research continues to explore the application of (S)-Camphorsulfonic acid in resolving novel chiral compounds. It has been used to prepare enantiomerically pure Tröger base derivatives, which are important chiral building blocks and catalysts. researchgate.net The ongoing use and research into camphorsulfonic acid-mediated resolutions underscore its enduring significance in enantiomeric enrichment and separation science.
Resolution of Chiral Amines and other Cationic Species Utilizing this compound
Chiral Counterion Applications in Advanced Separation Methodologies
Beyond classical crystallization, this compound serves as a versatile chiral counterion in modern analytical and preparative separation techniques, including enantioselective electrochemistry and chromatography.
In the field of electrosynthesis, achieving enantioselectivity in reactions occurring directly at an electrode surface is a significant challenge. One strategy to induce chirality is to employ a chiral supporting electrolyte. chemrxiv.org this compound, typically as a quaternary ammonium salt like (S)-tetraethylammonium camphorsulfonate, has been used for this purpose. nih.govnih.gov
The chiral electrolyte creates a chiral environment at the electrode-electrolyte interface. This environment can influence the stereochemical outcome of an electrochemical reaction by differentiating between the transition states leading to the two enantiomeric products.
A notable example is the anodic oxidation of enol acetates. nih.gov When 1-acetoxy-3,4-dihydronaphthalene was oxidized at low temperature in a solvent mixture containing (S)-tetraethylammonium camphorsulfonate, the corresponding (R)-2-acetoxy-1-tetralone was formed with a moderate enantiomeric excess (ee) of up to 44%. nih.gov The study demonstrated that the chiral electrolyte was essential for the enantioselective formation of the product. nih.govbeilstein-journals.org While the enantiomeric excesses achieved are often moderate, these studies represent an important proof-of-concept for inducing chirality in direct electrolysis reactions. chemrxiv.org The use of chiral supporting electrolytes like camphorsulfonates continues to be an area of interest for developing new asymmetric electrochemical transformations. chemrxiv.org
| Substrate | Chiral Supporting Electrolyte | Product | Max. Enantiomeric Excess (ee) | Reference |
| 1-Acetoxy-3,4-dihydronaphthalene | (S)-Tetraethylammonium camphorsulfonate | (R)-2-Acetoxy-1-tetralone | 44% | nih.gov |
| α-Acetoxy-β-alkylstyrenes | (S)-Tetraethylammonium camphorsulfonate | (R)-2-Acetoxy-1-phenyl-1-alkanone | 21% | nih.gov |
In high-performance liquid chromatography (HPLC), chiral separations can be achieved by adding a chiral selector to the mobile phase. This approach, known as chiral ion-pair chromatography, is particularly useful for the separation of ionic compounds on achiral stationary phases. asianpubs.org
(S)-Camphorsulfonic acid has been used as a chiral counter-ion in the mobile phase for the enantioseparation of various basic drugs. asianpubs.orgresearchgate.net The underlying principle involves the in-situ formation of transient diastereomeric ion-pairs between the enantiomers of the basic analyte and the chiral camphorsulfonate counter-ion. These diastereomeric ion-pairs have different partition coefficients between the mobile phase and the stationary phase, leading to different retention times and thus, separation. asianpubs.org
For example, the enantiomers of basic drugs like β-blockers have been separated on conventional achiral columns by adding (+)-10-camphorsulfonic acid to a non-polar mobile phase. chemicalbook.com The separation relies on interactions such as hydrogen bonding between the analyte and the chiral counter-ion. asianpubs.org Similarly, the enantiomers of 10-camphorsulfonic acid itself, along with mandelic acid, have been separated using quinine (B1679958) as a chiral counter-ion in the mobile phase with a porous graphitic carbon stationary phase. asianpubs.org
Another application involves modifying the surface of a chiral stationary phase (CSP) dynamically. The adsorption of camphorsulfonic acid onto a CSP like Chiralcel OD can modify its properties and enhance its enantioseparation capabilities for certain basic drugs, such as antihistamines and antifungal agents. researchgate.net This demonstrates that this compound can be employed in multiple modes within chromatographic systems to achieve or improve chiral separations.
Catalytic Applications of S Camphorsulfonate in Asymmetric Organic Synthesis
(S)-Camphorsulfonate as a Brønsted Acid Organocatalyst
As a Brønsted acid, (S)-Camphorsulfonic acid (CSA) can donate a proton to activate substrates, facilitating a wide range of chemical reactions. Its chirality enables the transfer of stereochemical information to the products, leading to the formation of specific enantiomers or diastereomers. This property is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules, where stereochemistry often dictates efficacy. mdpi.com
Elucidation of Mechanistic Pathways in this compound-Catalyzed Reactions
The mechanism of catalysis by this compound typically involves the formation of a chiral ion pair between the protonated substrate and the camphorsulfonate anion. This ion pair orients the reactants in a specific three-dimensional arrangement, favoring the approach of the nucleophile from a particular face of the electrophile. This stereochemical control is the basis for the high levels of enantioselectivity observed in many (S)-CSA-catalyzed reactions.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating these mechanistic pathways. For instance, in the Mannich reaction, DFT calculations have shown that the reaction proceeds through a hydrogen bonding-assisted mechanism. researchgate.net The rate-determining step is often the formation of an iminium ion, and the camphorsulfonate anion plays a crucial role in stabilizing this intermediate and directing the subsequent nucleophilic attack. researchgate.neteurekaselect.com The chiral pocket created by the camphor (B46023) backbone effectively shields one face of the reactive intermediate, leading to the observed stereoselectivity.
In other reactions, such as the synthesis of furanochromanes, mechanistic investigations have revealed that the reaction can proceed through different pathways, such as an oxonium-Prins pathway or an ortho-quinone methide cycloaddition, depending on the substrate and reaction conditions. (S)-Camphorsulfonic acid has been shown to effectively catalyze these transformations, with the specific pathway influencing the stereochemical outcome. chemicalbook.com
Applications in Multicomponent Reactions, including Mannich, Friedel-Crafts, and Aldol (B89426) Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their atom economy and efficiency. This compound has proven to be an excellent catalyst for a variety of asymmetric MCRs.
Mannich Reaction: The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a fundamental C-C bond-forming reaction. (S)-Camphorsulfonic acid, often in combination with other catalysts or as part of an ionic liquid, has been successfully employed in asymmetric Mannich reactions. For example, the use of S-(+)-camphor sulfonic acid glycine (B1666218) (CSAG) as a surfactant-like Brønsted acidic ionic liquid has been shown to catalyze the one-pot, three-component Mannich reaction to synthesize β-amino carbonyl compounds with good yields and excellent diastereoselectivity. nih.govmdpi.com
| Aldehyde | Amine | Ketone | Yield (%) | Diastereoselectivity (anti:syn) | Reference |
| 4-Nitrobenzaldehyde | Aniline (B41778) | Cyclohexanone | 85 | 88:12 | nih.gov |
| 4-Chlorobenzaldehyde | Aniline | Cyclohexanone | 82 | 85:15 | nih.gov |
| Benzaldehyde | Aniline | Cyclohexanone | 78 | 80:20 | nih.gov |
Friedel-Crafts Reaction: The Friedel-Crafts reaction is a classic method for the alkylation or acylation of aromatic rings. (S)-Camphorsulfonic acid has been utilized as a catalyst for the enantioselective Friedel-Crafts alkylation of indoles with various electrophiles. For instance, D-camphorsulfonic acid has been shown to be a practical and efficient catalyst for the enantioselective Michael-type Friedel-Crafts reaction of indoles with aromatic enones, affording the corresponding β-indolyl ketones in excellent yields and with moderate enantioselectivities. cas.cn The mechanism is believed to involve the protonation of the enone by the chiral acid, followed by the stereoselective attack of the indole (B1671886). dntb.gov.ua
| Indole | Enone | Yield (%) | ee (%) | Reference |
| Indole | Chalcone | 95 | 58 | cas.cn |
| 2-Methylindole | Chalcone | 92 | 52 | cas.cn |
| Indole | 4'-Nitrochalcone | 98 | 65 | cas.cn |
Aldol Reaction: The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of stereocenters. While (S)-Camphorsulfonic acid is not typically the primary catalyst for asymmetric aldol reactions, it has been effectively used as a co-catalyst to enhance the reactivity and stereoselectivity of proline-catalyzed direct asymmetric aldol reactions. chemicalbook.comumich.eduillinois.edu In these systems, the camphorsulfonic acid is thought to assist in the protonation of the carbonyl group, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the enamine intermediate. The use of D-camphorsulfonic acid as an additive in L-proline-catalyzed aldol reactions in aqueous media has been shown to lead to high yields and modest to excellent enantioselectivities. mdpi.comumich.edu
| Aldehyde | Ketone | Co-catalyst | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Acetone | D-CSA | 95 | 73 | mdpi.comumich.edu |
| 4-Chlorobenzaldehyde | Acetone | D-CSA | 92 | 65 | umich.edu |
| Benzaldehyde | Acetone | D-CSA | 88 | 58 | umich.edu |
Highly Stereoselective Synthesis of Pseudoglycosides Catalyzed by this compound
(S)-Camphorsulfonic acid has demonstrated remarkable efficacy as a metal-free catalyst for the highly stereoselective synthesis of pseudoglycosides. researchgate.netbeilstein-journals.org This is achieved through the Ferrier rearrangement of glycals with a variety of nucleophiles, including alcohols and thiols. The reaction proceeds with exclusive α-stereoselectivity, affording 2,3-unsaturated O- and S-glycosides in good to excellent yields. researchgate.netbeilstein-journals.org This method offers a mild and efficient alternative to traditional Lewis acid-catalyzed glycosylation reactions, which often suffer from harsh reaction conditions and the use of toxic reagents. beilstein-journals.org
The proposed mechanism involves the protonation of the glycal by (S)-CSA, followed by the departure of the C3 substituent to form a resonance-stabilized allylic oxocarbenium ion. The chiral camphorsulfonate counter-ion then directs the incoming nucleophile to the α-face of the anomeric carbon, leading to the observed high stereoselectivity.
This compound as a Component in Chiral Catalyst Systems
Beyond its direct use as a Brønsted acid organocatalyst, this compound can be integrated into more complex chiral catalyst systems, where it plays a crucial role in inducing or enhancing stereoselectivity.
Integration into Chiral Ionic Liquids for Catalytic Processes
Chiral ionic liquids (CILs) have garnered significant attention as environmentally benign solvents and catalysts for asymmetric synthesis. mdpi.commdpi.comresearchgate.net this compound is a commonly used chiral anion in the design and synthesis of CILs. mdpi.comacs.org These CILs can be prepared by pairing the this compound anion with a variety of chiral or achiral cations, such as those derived from L-proline or imidazolium (B1220033) salts. mdpi.comacs.org
Role in Metal-Free Organocatalysis and Green Chemistry Methodologies
The use of this compound as a catalyst aligns well with the principles of green chemistry. benthamdirect.comresearchgate.netnih.govfrontiersin.org As an organocatalyst, it provides a metal-free alternative to many traditional catalytic systems that rely on heavy metals, which are often toxic and difficult to remove from the final product. nih.govacs.org This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where metal contamination is a major concern.
Furthermore, (S)-CSA-catalyzed reactions can often be carried out under mild conditions, in environmentally benign solvents such as water or ethanol (B145695), and with low catalyst loadings. dntb.gov.uaacs.org The catalyst itself is derived from a natural and readily available starting material, camphor, making it a more sustainable choice. benthamdirect.comresearchgate.net The development of protocols for the synthesis of various heterocyclic compounds using (S)-camphorsulfonic acid as a catalyst underscores its importance in green and sustainable chemistry. benthamdirect.comresearchgate.netnih.gov
Contributions to Enantioselective Electrochemical Catalysis
The application of electrochemical methods to induce chirality in molecules represents a growing and sustainable frontier in organic synthesis. chemrxiv.orgsioc-journal.cn Enantioselective electrochemical catalysis leverages chiral agents to influence the stereochemical outcome of redox reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. sioc-journal.cnthieme-connect.com Within this field, the use of chiral supporting electrolytes—salts that ensure solution conductivity while also providing a chiral environment—is a key strategy for achieving asymmetry in reactions that proceed via direct electrolysis. chemrxiv.orgresearchgate.net Although this area is not extensively explored, derivatives of (S)-camphorsulfonic acid have been employed as chiral supporting electrolytes to mediate enantioselective transformations. beilstein-journals.org
A notable contribution involves the use of (S)-tetraethylammonium camphorsulfonate as a chiral supporting electrolyte in the anodic oxidation of enol acetates. beilstein-journals.orgnih.govbeilstein-journals.org In research conducted by Nishiguchi's group, the constant current electrolysis of various enol acetates was performed in an undivided cell at -78 ºC. beilstein-journals.orgbeilstein-journals.org This process, utilizing the chiral environment provided by the this compound salt, resulted in the formation of the corresponding α-acetoxy ketones with low to moderate enantiomeric excess (ee). nih.govbeilstein-journals.org The chiral electrolyte is believed to influence the stereochemical course of the reaction by creating a chiral medium at the electrode-electrolyte interface, where the electron transfer and subsequent bond formation occur. chemrxiv.org
The reaction demonstrates the principle of using a chiral anion derived from (S)-camphorsulfonic acid to induce enantioselectivity in an electrochemical oxidation. While the enantiomeric excesses achieved were modest, this work established a precedent for the use of camphorsulfonate-based electrolytes in asymmetric electrosynthesis. beilstein-journals.orgchemrxiv.org
Table 1: Asymmetric Anodic Oxidation of Enol Acetates Using (S)-Tetraethylammonium Camphorsulfonate Detailed yields and specific enantiomeric excess values for a range of substrates were reported as generally low to moderate in the cited literature.
| Substrate (Enol Acetate) | Product (α-Acetoxy Ketone) | Enantiomeric Excess (ee) |
| 1-Tetralone enol acetate (B1210297) | α-Acetoxy-1-tetralone | Low to moderate beilstein-journals.orgnih.govbeilstein-journals.orgchemrxiv.org |
| Other enol acetates | Corresponding α-acetoxy ketones | Low to moderate beilstein-journals.orgnih.govbeilstein-journals.org |
Another distinct area where (S)-camphorsulfonic acid has contributed to enantioselective electrochemistry is in studies involving magnetized electrodes. rsc.orgresearchgate.net Research has shown that the electroreduction of a racemic mixture of camphorsulfonic acid on a magnetized nickel electrode can proceed enantioselectively. rsc.org The outcome of the reaction, specifically which enantiomer is preferentially reduced, was found to depend on the orientation of the magnetic field applied to the electrode. rsc.orgresearchgate.net This phenomenon is linked to the chiral-induced spin selectivity (CISS) effect, where the spin of the electrons transferred from the ferromagnetic electrode interacts differently with the R- and S-enantiomers of camphorsulfonic acid. rsc.org This interaction leads to a kinetic resolution of the racemate, leaving an enantiomeric excess of the unreacted camphorsulfonic acid in the solution. rsc.org
These findings illustrate that the this compound structure is a valuable tool for investigating fundamental principles of enantioselectivity in electrochemical systems, both as a source of a chiral environment in the electrolyte and as a model substrate for exploring spin-dependent electrochemical reactions. rsc.org
Crystallographic and Supramolecular Studies Involving S Camphorsulfonate
Crystal Engineering of (S)-Camphorsulfonate Salts and Cocrystals
The deliberate design and synthesis of crystalline materials with tailored properties, a field known as crystal engineering, has extensively utilized this compound. Its ability to form well-defined crystalline salts and cocrystals has been instrumental in chiral resolution and in modifying the physicochemical properties of active pharmaceutical ingredients (APIs).
Investigations into the Formation and Characterization of Diastereomeric Salts
The formation of diastereomeric salts is a classical and effective method for the separation of enantiomers. (S)-Camphorsulfonic acid serves as an excellent resolving agent due to its chirality and its ability to form crystalline salts with basic compounds. The differential solubility of the resulting diastereomeric salts allows for their separation by fractional crystallization.
A notable example is the optical resolution of DL-phenylglycine using (1S)-(+)-camphor-10-sulfonic acid. rsc.org This process yields the crystalline D-phenylglycine·(+)-camphorsulfonate salt with high optical purity. rsc.org X-ray crystal structure analysis revealed significant conformational differences between the less-soluble D-PG·(+)-CS and the more-soluble L-PG·(+)-CS salts. The less-soluble diastereomer exhibits a dense and stable molecular packing with alternating layers of the phenylglycine cation and the camphorsulfonate anion. rsc.org In contrast, the more-soluble diastereomer displays a "holey" or porous structure, which is a key factor contributing to its higher solubility. rsc.org
The thermal properties of these diastereomeric salts also reflect their structural differences. The less-soluble D-PG·(+)-CS salt shows a higher melting point and a larger enthalpy of fusion compared to the more-soluble L-PG·(+)-CS salt, indicating greater thermodynamic stability in the crystalline state. rsc.org This relationship between crystal structure, solubility, and thermal properties is a critical aspect of designing efficient chiral resolution processes. rsc.orgoup.com
Structural Analysis of Pharmaceutical Cocrystals and Salts Incorporating Camphorsulfonate
The formation of salts and cocrystals is a widely employed strategy to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as their solubility, stability, and bioavailability. nih.govnih.gov this compound has been successfully used as a coformer to create novel solid forms of various APIs. encyclopedia.pubmdpi.com
One such example is the lamivudine (B182088) camphorsulfonate (1:1) salt. encyclopedia.pubmdpi.com The crystal structure of this salt was determined from powder X-ray diffraction data. encyclopedia.pub The analysis confirmed a monoclinic unit cell with the chiral space group P21, containing two lamivudine cations and two camphorsulfonate anions in the asymmetric unit. encyclopedia.pub The components of the salt are the lamivudine cation and the camphorsulfonate anion. encyclopedia.pubmdpi.com
The ability to form stable crystalline salts with APIs highlights the importance of this compound in pharmaceutical development. The resulting solid forms can exhibit improved properties compared to the original API, making them more suitable for formulation and administration.
Application of Advanced X-ray Diffraction Techniques for Solid-State Structural Elucidation
The precise determination of crystal structures is fundamental to understanding the properties of this compound-containing materials. Advanced X-ray diffraction (XRD) techniques are indispensable tools for this purpose. drawellanalytical.comamericanpharmaceuticalreview.comresearchgate.net While single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, obtaining single crystals of suitable size and quality can be challenging. nih.govsaspublishers.com
These advanced diffraction methods, often used in conjunction with other solid-state characterization techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solid-state NMR, provide a comprehensive understanding of the solid-state properties of this compound salts and cocrystals. mdpi.comamericanpharmaceuticalreview.com
Supramolecular Assemblies and Host-Guest Interactions Mediated by this compound
Beyond its role in crystal engineering, this compound is a key player in the construction of complex supramolecular architectures through non-covalent interactions. Its chiral nature and ability to participate in host-guest chemistry have led to the development of novel functional systems.
This compound as a Chiral Template for Non-Covalent Self-Assembly of Architectures
The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. sioc-journal.cn this compound can act as a chiral template, directing the assembly of achiral or chiral molecules into higher-order structures with a specific chirality. mdpi.comresearchgate.netnih.gov This templating effect is driven by a combination of non-covalent interactions, including ionic interactions, hydrogen bonding, and van der Waals forces. acs.org
A significant demonstration of this principle is the use of (1S)-(+)-10-camphorsulfonic acid (S-CSA) as a chiral template for the non-covalent self-assembly of architectures based on pillar nih.govarenes. mdpi.comresearchgate.netnih.gov Pillar[n]arenes are a class of macrocyclic host molecules with a pillar-like structure. rhhz.netscienceopen.com In a notable study, novel water-soluble pillar nih.govarenes containing amino acid moieties were synthesized. mdpi.comresearchgate.netnih.gov It was observed that the addition of S-CSA to a solution of an L-alanine-containing pillar nih.govarene derivative led to the formation of micron-sized aggregates, a significant increase from the nano-sized aggregates formed in the absence of S-CSA. mdpi.comresearchgate.netnih.gov This indicates that the chiral camphorsulfonate anion induces a higher level of organization in the self-assembly process. mdpi.comresearchgate.netnih.gov
The formation of these host-guest complexes was confirmed by various spectroscopic techniques, including UV-Vis, circular dichroism (CD), and ¹H NMR spectroscopy. mdpi.comresearchgate.netnih.gov This research opens avenues for the design of novel stereoselective catalysts and other functional materials based on templated self-assembly. mdpi.comresearchgate.netnih.gov
Interactions with Macrocyclic Receptors, such as Pillar[n]arenes
The interaction of this compound with macrocyclic receptors, particularly pillar[n]arenes, has been a subject of interest in host-guest chemistry. mdpi.comresearchgate.netnih.govnih.govnih.gov Pillar[n]arenes possess an electron-rich cavity that can encapsulate guest molecules of appropriate size and shape. rhhz.netscienceopen.commdpi.com
Studies have shown that water-soluble pillar nih.govarenes functionalized with amino acid residues can bind (1S)-(+)-10-camphorsulfonic acid (S-CSA). mdpi.comresearchgate.netnih.gov The binding is influenced by the nature of the amino acid substituent on the pillar nih.govarene. mdpi.com The formation of one-to-one host-guest complexes has been confirmed through various spectroscopic methods. mdpi.comresearchgate.netnih.gov The interaction is likely driven by a combination of electrostatic interactions between the cationic host and the anionic guest, as well as inclusion of a portion of the camphorsulfonate into the pillar nih.govarene cavity.
The binding of S-CSA to these functionalized pillar nih.govarenes demonstrates the potential for creating complex, multi-component supramolecular systems with specific recognition properties. mdpi.comresearchgate.netnih.gov These findings are significant for the development of sensors, drug delivery systems, and other advanced materials.
Compound List
| Compound Name | Abbreviation |
| This compound | |
| (1S)-(+)-10-Camphorsulfonic acid | S-CSA |
| DL-Phenylglycine | PG |
| D-Phenylglycine | D-PG |
| L-Phenylglycine | L-PG |
| Lamivudine | |
| Pillar nih.govarene | |
| L-Alanine | |
| (1S)-(+)-camphor-10-sulfonic acid | (+)-CS |
Interactive Data Table: Diastereomeric Salt Properties
| Diastereomeric Salt | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Solubility | Crystal Structure Characteristic |
| D-PG·(+)-CS | Higher | Larger | Less Soluble | Dense and stable molecular conformation |
| L-PG·(+)-CS | Lower | Smaller | More Soluble | "Holey" vacancy layers |
Data derived from studies on the optical resolution of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid.
Studies of Non-Covalent Interactions and Chiral Induction in Supramolecular Systems
The this compound anion is a powerful tool in supramolecular chemistry and crystal engineering, primarily due to its rigid, chiral structure and the presence of a sulfonate group capable of forming strong hydrogen bonds. These features allow it to act as a chiral counterion that can influence the arrangement of molecules in the solid state and induce chirality in achiral or racemic systems. This section delves into the crystallographic and supramolecular studies that highlight the role of non-covalent interactions and chiral induction involving the this compound anion.
The formation of supramolecular assemblies is driven by a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.netresearchgate.net In the context of this compound salts, hydrogen bonding is a particularly dominant force in dictating the crystal packing. researchgate.netresearchgate.net The sulfonate group (SO₃⁻) of the camphorsulfonate anion is an excellent hydrogen bond acceptor, readily interacting with hydrogen bond donors on the cation, such as N-H or O-H groups. rsc.orgresearchgate.net These interactions are crucial in the formation and stabilization of the resulting crystal lattices.
A notable application of this compound in supramolecular chemistry is in the process of chiral resolution, where a racemic mixture is separated into its constituent enantiomers. acs.org By reacting a racemic base with enantiomerically pure (S)-camphorsulfonic acid, a pair of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The success of this method relies on the distinct non-covalent interaction patterns within the crystal structures of the two diastereomeric salts.
Detailed Research Findings
Crystallographic Studies of this compound Salts
Single-crystal X-ray diffraction studies of various this compound salts have provided significant insights into their supramolecular structures. These studies reveal how the chiral camphorsulfonate anion organizes cations in the crystal lattice through a network of non-covalent interactions.
For instance, the crystal structure of pipemidinium this compound reveals charge-assisted hydrogen bonds between the secondary ammonium (B1175870) group of the pipemidinium cation and the sulfonate group of the anion. rsc.org These interactions form infinite chains that propagate through the crystal lattice. rsc.org Similarly, in the crystal structure of imidazolium (B1220033) this compound, a two-dimensional hydrogen-bonding network is formed between the imidazolium cations and the camphorsulfonate anions. nih.govacs.org The interatomic distances of these N-O hydrogen bonds in the homochiral salt were found to be 2.727(4), 2.730(4), 2.750(3), 2.831(3), 2.955(3), and 3.009(3) Å. nih.govacs.org
The table below summarizes the crystallographic data for a selection of this compound salts, illustrating the diversity of crystal packing arrangements that can be achieved.
| Cation | Formula | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| Imidazolium | C₃H₅N₂⁺·C₁₀H₁₅O₄S⁻ | P2₁ | a = 6.789(3) Å, b = 12.456(5) Å, c = 17.567(7) Å, β = 93.33(3)° | nih.govacs.org |
| Pipemidinium | C₁₄H₁₈N₅O₂⁺·C₁₀H₁₅O₄S⁻ | P2₁ | a = 7.086(1) Å, b = 16.542(3) Å, c = 11.234(2) Å, β = 98.45(3)° | rsc.org |
| Lamivudine | C₈H₁₂N₃O₃S⁺·C₁₀H₁₅O₄S⁻ | P2₁ | a = 10.234 Å, b = 15.876 Å, c = 12.654 Å, β = 91.23° | mdpi.com |
Chiral Induction in Supramolecular Systems
A key aspect of using this compound in supramolecular chemistry is its ability to induce chirality in achiral or racemic host molecules. This process, known as chiral induction, results in the preferential formation of one helical handedness or a particular chiral conformation in the host system.
A study on an indolocarbazole foldamer demonstrated that the binding of (S)-10-camphorsulfonate induced a one-handed helical conformation in the foldamer. This was evidenced by intense mirror-imaged induced circular dichroism (ICD) signals. Low-temperature ¹H NMR studies suggested that in the presence of (S)-10-camphorsulfonate, over 90% of the foldamer existed in a single helical sense.
In another example, the co-assembly of achiral polyaniline with enantiopure camphorsulfonic acid led to the formation of well-defined helical nanofibers. acs.org This demonstrates that the chirality of the camphorsulfonate anion can be effectively transferred to the supramolecular structure of the polymer. acs.org
The interaction of (S)-camphorsulfonic acid with helical oligoamides of 2,6-diaminopyridine (B39239) and 2,6-pyridinedicarboxylic acid has also been studied. uni-muenchen.de The addition of (S)-camphorsulfonic acid to a solution of an octamer with a covalently attached (S)-chiral group led to an enhancement of the circular dichroism signal, indicating a cooperative effect between the intramolecular and intermolecular chiral induction. uni-muenchen.de
The following table presents selected examples of chiral induction by this compound in different supramolecular systems.
| Host System | Method of Observation | Key Finding | Reference |
|---|---|---|---|
| Indolocarbazole foldamer | Circular Dichroism (CD) Spectroscopy, ¹H NMR | Intense mirror-imaged ICD signals; >90% of the foldamer in one-handed helix at low temperature. | |
| Polyaniline | Electron Microscopy | Formation of well-defined helical nanofibers upon co-assembly with (S)-camphorsulfonic acid. | acs.org |
| Helical Oligoamide | Circular Dichroism (CD) Spectroscopy | Enhancement of CD signal, indicating cooperation between intramolecular and intermolecular chiral induction. | uni-muenchen.de |
| Dioxa hud.ac.ukhelicene diol | Circular Dichroism (CD) Spectroscopy, ¹H NMR | Induced specific helical conformation with positive Cotton effect at 345 nm. | acs.orgnih.gov |
Advanced Analytical and Spectroscopic Characterization of S Camphorsulfonate and Its Complexes
High-Resolution Spectroscopic Techniques Applied to (S)-Camphorsulfonate
A variety of high-resolution spectroscopic methods are employed to provide a comprehensive understanding of the this compound molecule and its behavior in different chemical environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of this compound. auremn.org.br Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR spectra of this compound derivatives display characteristic signals for the diastereotopic protons of the -SCH₂ moiety, which can appear as distinct doublets. fordham.edu For instance, in the this compound ester of (R)-ethyl-3-hydroxybutyrate, these protons are observed as two doublets centered at 3.0 and 3.7 ppm. fordham.edu The presence of multiple, well-resolved doublets for these hydrogens in diastereomeric mixtures allows for their differentiation. fordham.edu The chemical shifts and coupling constants derived from NMR are averaged values that reflect the populations of different conformers in equilibrium. libretexts.org By studying these parameters, often in conjunction with theoretical calculations, the conformational preferences of the molecule can be determined. auremn.org.brresearchgate.net
Comprehensive 1D and 2D NMR experiments, including COSY, HMQC, and HMBC, are essential for unambiguous assignment of all proton and carbon signals. mdpi.com These techniques help in constructing a detailed picture of the molecule's connectivity and spatial arrangement. libretexts.org The analysis of NMR data is a powerful tool for understanding the dynamic behavior of molecules in solution. nih.gov
Below is a representative table of ¹H and ¹³C NMR chemical shifts for a camphorsulfonate derivative, illustrating the typical signal assignments.
Table 1: Representative ¹H and ¹³C NMR Data for a Camphorsulfonate Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (C9) | 0.93 | 19.7 |
| CH₃ (C8) | 1.15 | 19.8 |
| CH₂ (C5) | 1.44 - 1.53 | 25.3 |
| CH₂ (C6) | 1.73 - 1.82 | 26.9 |
| CH (C4) | 1.96 - 2.02 | 42.8 |
| CH₂ (C3) | 2.04 - 2.18 | 42.3 |
| Cq (C7) | - | 48.2 |
| Cq (C1) | - | 59.7 |
| CH₂ (C10) | 3.70 - 4.34 | 64.3 |
| C=O (C2) | - | 212.7 |
Note: Data is based on a camphorsulfonic acid chloride derivative and serves as a representative example. Actual shifts may vary depending on the specific salt or ester form and solvent used. rsc.org
Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for confirming the molecular identity and assessing the purity of this compound and its derivatives. universiteitleiden.nlmeasurlabs.com HRMS provides highly accurate mass measurements, typically to four or more decimal places, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. innovareacademics.in
Electron ionization (EI) mass spectra of camphorsulfonic acid show characteristic fragmentation patterns that can be used for identification by comparison with reference spectra in databases like NIST. researchgate.net Electrospray ionization (ESI) is another common technique, particularly for analyzing the compound in its salt form. researchgate.netacs.org For example, the negative ion ESI-HRMS spectrum of a camphorsulfonate-containing compound can be used to find its exact mass. acs.org The monoisotopic mass of the camphorsulfonate anion (C₁₀H₁₅O₄S⁻) is calculated to be 231.0691 Da. nih.gov
MS is also a critical tool for identifying and quantifying impurities. For instance, gas chromatography-mass spectrometry (GC-MS) methods have been developed to detect potential genotoxic impurities like methyl and ethyl camphorsulfonate. researchgate.netmdpi.com These methods are crucial for quality control in pharmaceutical applications where camphorsulfonic acid is used. caribjscitech.com
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) | Observed m/z |
|---|---|---|
| [M-H]⁻ | 231.0691 | Varies by experiment |
Note: The observed m/z may vary slightly depending on the specific instrumentation and experimental conditions. The calculated exact mass is a theoretical value based on the elemental composition.
Ultraviolet/Visible (UV/Vis) and Circular Dichroism (CD) spectroscopy are powerful techniques for probing the electronic and chiral properties of this compound.
UV/Vis spectroscopy reveals information about the electronic transitions within the molecule. (S)-camphorsulfonic acid exhibits a characteristic absorption maximum around 285 nm, which is attributed to the n→π* transition of the ketone carbonyl group. npl.co.uk This peak is often used to determine the concentration of camphorsulfonate solutions. researchgate.net
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly valuable for characterizing chiral molecules like this compound. Due to its well-defined CD spectrum and stability, (1S)-(+)-10-camphorsulfonic acid (CSA) is widely used as a standard for calibrating CD spectropolarimeters. npl.co.ukacs.orgwarwick.ac.uknih.gov It displays a positive Cotton effect around 290 nm and a more intense negative band around 192 nm. researchgate.net The ratio of the molar ellipticities of these two bands is approximately -2.0, providing a useful two-point calibration for instruments. researchgate.net The specific rotation of (1R)-(−)-10-Camphorsulfonic acid is [α]20/D −21°, c = 2 in H₂O.
The combination of electronic circular dichroism (ECD) spectra with quantum chemical calculations can be used to definitively assign the absolute configuration of the molecule. researchgate.netnih.gov
Table 3: Circular Dichroism Data for (1S)-(+)-10-Camphorsulfonic Acid
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
|---|---|
| 290.5 | +7,800 |
| 192.5 | -15,600 |
Source: These are accepted values for CSA used in CD instrument calibration. researchgate.net
Infrared (IR) and Raman spectroscopy are used to identify the functional groups and analyze the vibrational modes of the this compound molecule.
The IR spectrum of camphorsulfonate is characterized by strong absorption bands corresponding to the various functional groups present. A prominent feature is the sharp absorption peak from the carbonyl group (C=O) of the camphor (B46023) moiety, which typically appears around 1740 cm⁻¹. rsc.org The sulfonic acid group gives rise to characteristic stretching vibrations for S=O and C-S bonds. For example, in a study of polyaniline doped with camphorsulfonic acid, the salt form was confirmed by the presence of specific IR peaks. aip.org Changes in the IR spectrum, such as shifts in the carbonyl stretching frequency, can provide insights into intermolecular interactions and complex formation. beilstein-journals.org
Table 4: Characteristic IR Absorption Bands for Camphorsulfonate
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (ketone) | ~1740 |
| S=O (sulfonate) | 1250-1175 (asymmetric), 1070-1030 (symmetric) |
| C-H (alkane) | 2960-2850 |
Note: The exact positions of the peaks can vary depending on the sample state (e.g., solid, solution) and the specific counter-ion in the salt.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. innovatechlabs.comub.edusci-hub.se This technique is particularly useful for studying this compound in solid-state applications, such as in doped polymers or as a surface coating. rockymountainlabs.com
XPS analysis of a sample containing camphorsulfonate would show peaks corresponding to carbon (C), oxygen (O), and sulfur (S). High-resolution scans of the S 2p and C 1s regions can provide detailed information about the chemical environment. For example, the binding energy of the sulfur atom can confirm its presence in a sulfonate group. aip.org XPS can be used to analyze the interface between a camphorsulfonate-containing layer and a substrate, which is important for understanding adhesion and surface chemistry. rockymountainlabs.com
Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis
Chromatographic Methodologies for Rigorous Stereochemical and Impurity Analysis
Chromatographic techniques are essential for assessing the stereochemical purity of this compound and for detecting and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used method. Due to its chiral nature, (S)-camphorsulfonic acid can be used as a chiral resolving agent to separate enantiomers of other compounds. Conversely, to determine the enantiomeric purity of a camphorsulfonic acid sample, a chiral stationary phase (chiral column) is required. researchgate.net For instance, the optical purity of camphorsulfonic acid has been determined using GC/MS with a chiral column. researchgate.netnih.gov
Chromatography is also the primary method for impurity profiling. Camphorsulfonic acid is used in the synthesis of some active pharmaceutical ingredients (APIs), and its presence as an impurity must be controlled. caribjscitech.com For example, a reverse-phase HPLC (RP-HPLC) method has been developed to quantify camphorsulfonic acid as an impurity in voriconazole. caribjscitech.comcaribjscitech.com Similarly, sensitive methods using Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) have been developed to detect and quantify potential genotoxic impurities, such as alkyl camphorsulfonates, which can form from residual alcohols used in manufacturing. mdpi.comresearchgate.net These methods are designed to be highly sensitive, with detection limits in the parts-per-million (ppm) range, to comply with strict regulatory requirements. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric purity of chiral compounds like this compound. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
A common approach involves the use of polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives. For instance, a CHIRALPAK AD-RH column (150 x 4.6 mm, 5 µm particle size) has been successfully used. science.gov The mobile phase composition is critical for achieving optimal separation. A mixture of water, isopropanol, and acetonitrile (B52724) (e.g., 40:50:10, v/v/v) is often employed in an isocratic elution mode. science.gov For basic compounds, the addition of a small amount of an amine, like diethylamine (B46881) (0.1% v/v), to the mobile phase can improve peak shape and resolution, while for acidic compounds, an acid such as trifluoroacetic acid (0.1% v/v) is used. chromatographyonline.com Detection is commonly performed using a UV detector at a wavelength where the compound absorbs, for example, 312 nm. science.gov
The effectiveness of the separation is quantified by the resolution and selectivity factors. A resolution value of 2.3 and a selectivity factor of 1.24 indicate a good separation between the enantiomers. science.gov Such methods can achieve high levels of enantiomeric purity, often exceeding 98%. google.comresearchgate.net In some cases, derivatization of the analyte can be performed to enhance separation on a chiral column. For example, the formation of trifluoroacetamide (B147638) derivatives has been used in the analysis of related chiral compounds. core.ac.uk
Circular Dichroism (CD) detection coupled with UHPLC offers an alternative method for determining enantiomeric ratios, even without baseline peak resolution. chromatographytoday.com this compound (also referred to as D-camphorsulfonic acid) and its enantiomer show equal and opposite differential absorption of circularly polarized light, with a maximum around 287 nm. chromatographytoday.com A racemic mixture will show no CD signal, as the absorptions of the two enantiomers cancel each other out. chromatographytoday.com This technique is particularly useful for confirming high enantiomeric purity. chromatographytoday.com
Table 1: HPLC Parameters for Enantiomeric Purity Assessment
| Parameter | Value/Description |
| Column | CHIRALPAK AD-RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Isopropanol:Acetonitrile (40:50:10, v/v/v) |
| Flow Rate | 1 mL/min |
| Detection | UV at 312 nm or CD at 287 nm |
| Resolution Factor | 2.3 |
| Selectivity Factor | 1.24 |
Gas Chromatography (GC) for Volatile Derivatives and Trace Impurity Analysis (e.g., alkyl camphorsulfonates)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile derivatives and trace impurities that may be present in this compound samples. A key application is the detection and quantification of potentially genotoxic impurities (PGIs) like alkyl camphorsulfonates, which can form from the reaction of camphorsulfonic acid with residual alcohols (e.g., methanol, ethanol (B145695), isopropanol) used as solvents in manufacturing processes. mdpi.comresearchgate.net
Given the potential health risks associated with these impurities, highly sensitive analytical methods are required. GC coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly employed. mdpi.comresearchgate.net GC-MS, particularly in Selective Ion Monitoring (SIM) mode, offers very low detection limits, making it suitable for trace analysis. mdpi.comsciprofiles.com
For the analysis of alkyl camphorsulfonates, a typical GC method would utilize a capillary column such as a VF-624ms. sciprofiles.com The temperature program is optimized to separate the analytes of interest from the sample matrix. An example program might involve an initial temperature hold, followed by a ramp to a higher temperature. researchgate.net The use of an autosampler ensures precise and reproducible injections. mdpi.com
The development of these methods often follows the principles of Analytical Quality by Design (QbD) to ensure they are robust and reliable. mdpi.comresearchgate.netsciprofiles.com Validation according to ICH Q2 guidelines confirms the method's accuracy, linearity, precision, and sensitivity. mdpi.comsciprofiles.com For instance, a validated GC-MS method for methyl, ethyl, and isopropyl camphorsulfonates has demonstrated detection limits in the range of 0.055 to 0.102 ppm. mdpi.comresearchgate.netresearchgate.net
Table 2: GC-MS Parameters for Alkyl Camphorsulfonate Analysis
| Parameter | Value/Description |
| Instrument | GC-MS |
| Column | VF-624ms capillary column |
| Detector | Mass Spectrometer (MS) in SIM mode |
| Injection | 2.0 µL via autosampler |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Detection Limits | 0.055 - 0.102 ppm |
Advanced Characterization Techniques in the Solid State, beyond Crystallography
While X-ray crystallography provides definitive structural information, a range of other solid-state characterization techniques offer complementary and dynamic insights into the properties of this compound and its complexes. These methods are crucial for understanding polymorphism, thermal stability, and intermolecular interactions.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy is a powerful tool for probing the local environment of atomic nuclei in the solid state. nih.govacs.org Variable-temperature 13C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectra can reveal changes in molecular dynamics and phase transitions. nih.govacs.org For example, in studies of azolium-camphorsulfonate salts, ssNMR has been used to investigate the effects of chirality on the kinetic dynamics of the constituent molecules. nih.govacs.org Additionally, 1H spin-lattice relaxation time (T1) measurements provide information on molecular motion as a function of temperature. nih.govacs.org
Thermal Analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and phase behavior of this compound salts. researchgate.netlabmanager.com TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of solvates. labmanager.comresearchgate.net DSC measures the heat flow into or out of a sample during a temperature change, allowing for the determination of melting points, glass transitions, and polymorphic transitions. labmanager.comresearchgate.net For example, DSC has been used to study the phase transitions in solid polymer electrolytes containing camphor-derived chiral salts. researchgate.net The combination of TGA and DSC in a Simultaneous Thermal Analyzer (STA) provides a comprehensive thermal profile of a material. netzsch.com
Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the molecular vibrations within a crystal lattice. americanpharmaceuticalreview.commdpi.com These techniques are sensitive to changes in crystal packing and hydrogen bonding, making them useful for distinguishing between different polymorphic forms and for studying salt and cocrystal formation. americanpharmaceuticalreview.commdpi.com The analysis of the vibrational spectra of (S)-(+)-carvone, a related chiral terpene, has demonstrated the ability of these techniques to identify different conformers. researchgate.net Theoretical calculations are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. researchgate.netsemanticscholar.org
Table 3: Advanced Solid-State Characterization Techniques
| Technique | Information Provided |
| Solid-State NMR (ssNMR) | Local atomic environment, molecular dynamics, polymorphism |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperatures, solvate content |
| Differential Scanning Calorimetry (DSC) | Melting points, phase transitions, crystallinity |
| Vibrational Spectroscopy (FTIR/Raman) | Molecular vibrations, hydrogen bonding, polymorphism |
Theoretical and Computational Investigations of S Camphorsulfonate
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of (S)-Camphorsulfonate. These methods offer a balance between computational cost and accuracy, making them well-suited for studying complex molecular systems.
DFT calculations have been widely used to investigate the electronic structure and conformational preferences of camphorsulfonic acid (CSA). nih.gov Studies often employ hybrid functionals like B3LYP, which have been shown to provide a good combination of speed and accuracy for geometric structures similar to CSA. researchgate.netresearchgate.net The ground state molecular geometry can be optimized using basis sets such as 6–311++G(d,p) to compare with experimental data. researchgate.net
Key aspects of the electronic structure that are computationally explored include:
Molecular Electrostatic Potential (MEP): MEP maps are calculated to understand the charge distribution and reactive sites within the molecule. researchgate.netresearchgate.net These maps help in predicting how the molecule will interact with other chemical species.
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their gap are determined to assess the molecule's reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity.
Conformational Preferences: Quantum chemical calculations help in understanding the conformational and tautomeric preferences of related sulfonylurea compounds, which can be correlated to the known crystal structures of polymorphic states. nih.gov
For instance, the stereochemistry of CSA isomers has been assigned using a combination of electronic circular dichroism (ECD) spectra and time-dependent DFT (TD-DFT) calculations, which were subsequently confirmed by single-crystal X-ray diffraction. researchgate.netnih.govresearchgate.net These studies revealed that in the crystalline state, the sulfonic acid group's hydrogen atom can combine with a water molecule to form a hydronium ion. researchgate.netnih.gov
DFT calculations are a powerful tool for investigating reaction mechanisms where this compound acts as a catalyst. rsc.orgresearchgate.net By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway. libretexts.org
A notable example is the monoalkylation of aniline (B41778) with trichloroacetimidate (B1259523) catalyzed by (±)-camphorsulfonic acid. rsc.orgresearchgate.net Systematic theoretical calculations were performed to determine whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism. The results suggested that the reaction preferentially occurs through an S(_N)1 mechanism involving dual hydrogen-bonding activation modes. rsc.org DFT calculations have also been used to predict that in the catalysis of certain reactions by ionic liquids containing camphorsulfonate, both the cation and the anion of the ionic liquid are involved in the mechanism. x-mol.net
These computational studies can rationalize experimental observations and predict the outcomes of new reactions. For example, quantum chemical calculations have shown that the destruction of the ester bond in esters of (+)-ketopinic and (-)-camphanic acids requires less energy than breaking a similar bond in (-)-borneol (B1667373) esters, explaining observations made during synthesis. researchgate.netresearchgate.net
This compound is a valuable component in the construction of supramolecular assemblies due to its ability to form various non-covalent interactions. muni.cz Computational modeling is essential for understanding the nature and strength of these interactions, which govern the structure and properties of the resulting supramolecular systems. researchgate.net
Methods used to study these interactions include:
Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular contacts in a crystal, confirming the presence and relative importance of interactions like hydrogen bonds and H···H contacts. researchgate.netresearchgate.net
Energy Decomposition Analysis (EDA): EDA methods break down the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion, providing a deeper understanding of the forces holding the supramolecular assembly together. muni.cz
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density can identify and characterize chemical bonds, including weak non-covalent interactions. acs.org
These computational tools have been applied to study co-amorphous systems containing camphorsulfonate, where strong intermolecular interactions contribute to enhanced stability. researchgate.net In the context of helical pyridinedicarboxamide oligomers, computational studies have shown that chiral induction of handedness can be achieved through both intramolecular and intermolecular interactions with (S)-camphorsulfonic acid. uni-muenchen.de
Elucidation of Reaction Mechanisms and Transition States in Catalytic Cycles
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical methods provide detailed information about static systems, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with other molecules over time. plos.orgnih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the investigation of processes that occur on longer timescales than can be feasibly studied with quantum methods. researchgate.net
MD simulations have been used to investigate:
Miscibility and Stability in Amorphous Systems: In co-amorphous systems, MD simulations, including calculations of miscibility, radial distribution functions, and binding energies, have suggested that good miscibility and strong intermolecular interactions between components lead to enhanced stability. researchgate.net
Conformational Dynamics: MD simulations can track the conformational changes of molecules in different environments. For example, they have been used to study the conformations of polyaniline doped with camphorsulfonic acid in various solvents. scite.aiacs.org
Interactions in Nanocomposites: The interfacial interactions between carbon nanotubes and a polyimide matrix have been studied using MD simulations, revealing the importance of π-π stacking. researchgate.net
The combination of MD simulations with experimental techniques like fluorescence correlation spectroscopy can provide a comprehensive understanding of the structural features of biomolecules under different conditions. plos.org
Computational Prediction and Design in Crystal Engineering, including Cocrystals
Computational methods are increasingly used in crystal engineering to predict and design new crystalline materials, such as cocrystals, with desired properties. nih.govrsc.orgmdpi.com this compound, with its well-defined shape and hydrogen bonding capabilities, is an excellent candidate for forming cocrystals. researchgate.netcore.ac.uk
Computational cocrystal screening methods often involve several steps:
Virtual Screening: Databases of potential coformers are screened using computational tools to identify molecules that are likely to form stable cocrystals with the target molecule. mdpi.com
Interaction Energy Calculations: Quantum mechanical methods, such as DFT, are used to calculate the interaction energy between the active pharmaceutical ingredient (API) and the coformer to assess the potential stability of the cocrystal. researchgate.net
Crystal Structure Prediction (CSP): CSP algorithms generate and rank possible crystal structures based on their calculated lattice energies, providing a prediction of the most stable crystal form.
Several computational approaches are utilized in this field:
COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents): This method has been applied to computationally identify suitable solvents and viable coformer candidates for forming novel cocrystals. rsc.org
Molecular Electrostatic Potential (MEP) Maps and Hydrogen-Bond Propensity Tools: These tools are used to predict the likelihood of cocrystallization based on molecular complementarity and the potential for hydrogen bond formation.
Database and Knowledge-Based Methods: These approaches leverage existing data on crystal structures to predict new cocrystals. mdpi.com
These computational predictions can significantly reduce the experimental effort required to discover new cocrystals by prioritizing the most promising candidates for synthesis and characterization. rsc.orgresearchgate.net For example, computational screening has led to the successful synthesis of previously unreported cocrystals. rsc.org The study of azolium–camphorsulfonate salts has demonstrated how molecular size and pKa values influence molecular arrangements and crystallization behaviors, leading to either racemic crystals or conglomerate formation. nih.govacs.org
Table of Key Computational Findings for this compound
| Computational Method | Application | Key Findings | References |
| DFT (B3LYP) | Electronic Structure & Conformational Analysis | Determined ground state geometry, MEP, and HOMO-LUMO gap. Confirmed stereochemistry with TD-DFT. | researchgate.netresearchgate.netnih.govresearchgate.net |
| DFT | Reaction Mechanism Elucidation | Identified S(_N)1 mechanism for aniline alkylation. Showed involvement of both counterions in IL catalysis. | rsc.orgresearchgate.netx-mol.net |
| Hirshfeld Surface Analysis | Supramolecular Interactions | Confirmed the dominant role of hydrogen bonds and H···H contacts in crystal packing. | researchgate.netresearchgate.net |
| Molecular Dynamics (MD) | Dynamic Behavior | Showed good miscibility and strong intermolecular interactions enhance stability in co-amorphous systems. | researchgate.netresearchgate.netscite.ai |
| COSMO-RS | Cocrystal Prediction | Successfully identified viable coformers for caffeine, leading to new cocrystal synthesis. | rsc.org |
| CSP & MEP | Crystal Engineering | Predicted cocrystallization potential based on molecular complementarity and hydrogen-bond propensity. |
Materials Science Applications of S Camphorsulfonate Beyond Small Molecules
Polymer Doping and Conducting Polymers
(S)-Camphorsulfonate, often in its acidic form (HCSA), is a key dopant for conducting polymers, particularly polyaniline (PANI). Its role is twofold: it introduces conductivity through protonation and simultaneously induces a chiral supramolecular structure in the polymer backbone, influencing its macroscopic properties.
The protonic doping of the non-conductive emeraldine (B8112657) base form of polyaniline with acids like camphorsulfonic acid (CSA) generates electrically conductive polysemiquinone radical cations. kulturkaufhaus.de This process transforms the insulating polymer into a semiconductor or conductor without altering the number of electrons on the polymer backbone. nycu.edu.tw The use of the chiral enantiomer, this compound, is particularly significant because it induces optical activity in the otherwise achiral polyaniline. researchgate.net This chiral induction is evident from circular dichroism (CD) spectra, which show mirror-imaged signals for films doped with (+) and (-) enantiomers of CSA. uow.edu.au
The conductivity of PANI doped with CSA is notably high, and it can be further enhanced through a phenomenon known as "secondary doping." kulturkaufhaus.deuow.edu.au When films of CSA-doped PANI are cast from specific solvents like m-cresol (B1676322) or exposed to their vapors, the conductivity can increase by several orders of magnitude. kulturkaufhaus.denycu.edu.tw This enhancement is attributed to a change in the polymer chain's conformation, which facilitates charge delocalization. kulturkaufhaus.de For instance, CSA-doped PANI solutions mixed with certain additives have achieved conductivities as high as 850 S/cm on plastic substrates. nycu.edu.tw Furthermore, co-doping PANI with CSA and other dopants like hydroxybenzenesulfonic acid (HBSA) has been shown to improve both conductivity and thermal resistance. google.com
| Dopant System | Solvent/Treatment | Resulting Property | Conductivity | Reference |
| PANI/(+)-HCSA | Electrochemical Deposition | Optically active, "extended coil" conformation | - | uow.edu.au |
| PANI/(+)-HCSA | Chemical Doping (in NMP, DMSO, etc.) | Optically active, "compact coil" conformation | - | uow.edu.au |
| PANI/(+)-HCSA | Exposure to m-cresol vapor | "Secondary doping," enhanced conductivity | Increases by orders of magnitude | kulturkaufhaus.denycu.edu.tw |
| PANI/CSA/HBSA | Organic Solvent (m-cresol, NMP, etc.) | Higher conductivity and thermal resistance | - | google.com |
| PANI/(+)-HCSA | Electrohydrodynamic polymerization with PSS | Chiral polyaniline colloids | - | uow.edu.au |
This table summarizes the effects of this compound doping on Polyaniline under various conditions.
The mechanism of chiral induction and conductivity enhancement in CSA-doped PANI is closely linked to the polymer's conformation. Studies have identified two primary conformations: a "compact coil" and an "extended coil". uow.edu.au The conformation adopted depends significantly on the preparation method and the solvent used. nycu.edu.twuow.edu.au
Chemically prepared PANI, typically formed by doping emeraldine base with (+)-HCSA in solvents like NMP, DMSO, or chloroform (B151607), tends to adopt a "compact coil" conformation. uow.edu.au In contrast, electrochemically deposited films of PANI.(+)-HCSA exhibit an "extended coil" conformation. uow.edu.au The "extended coil" conformation is associated with a higher degree of electron delocalization along the polymer chain, leading to a characteristic "free carrier tail" in the near-infrared absorption spectrum and, consequently, higher electrical conductivity. kulturkaufhaus.deuow.edu.au The use of solvents like m-cresol facilitates the extension of the PANI chains, promoting this more conductive state. nycu.edu.tw
Heating an electrochemically prepared PANI.(+)-HCSA film can induce a thermochromic effect, causing an irreversible transition from the "extended coil" to the "compact coil" conformation, which is accompanied by a decrease in conductivity. uow.edu.au This demonstrates the critical role of the supramolecular arrangement of polymer chains, dictated by the chiral dopant and processing conditions, in determining the material's electronic properties.
Doping of Polyaniline with this compound for Chiral Induction and Enhanced Conductivity
Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound and its derivatives can be directly used as chiral linkers in the synthesis of MOFs. nih.govsigmaaldrich.com For example, researchers have synthesized zinc-based MOFs by adding (S)-camphorsulfonic acid to the reaction mixture containing the metal source (e.g., Zn(NO₃)₂·6H₂O) and other organic linkers. nih.govfrontiersin.org In these syntheses, (S)-camphorsulfonic acid was chosen for its small chain length to act as a chiral dopant or linker. nih.gov
Another strategy involves using this compound as a chiral inductor during the layer-by-layer growth of MOF films. researchgate.netresearchgate.net This method has been successfully employed to create enantiopure MOF films with preferential growth orientations. researchgate.net In coordination polymers, chiral anions like this compound can act as counterions to balance the charge of the metallic cationic chains, influencing the structure and properties, such as spin crossover (SCO) behavior. researchgate.netacademie-sciences.fr For instance, homochiral coordination nanoparticles of Fe(NH₂trz)₃₂ (where L-CSA is L-camphorsulfonate) have been synthesized, where the chiral counterion induces an abrupt switch in chiro-optical properties associated with the spin transition. researchgate.net
The incorporation of this compound allows for the design of chiral MOFs with tailored properties for applications in enantioselective recognition, separation, and catalysis. researchgate.net The chirality induced by the camphorsulfonate moiety creates homochiral environments within the pores of the MOF.
Chiral MOF films prepared using (S)-camphorsulfonic acid as an inductor have been shown to exhibit strong circular polarization luminescence (CPL), a property valuable for chiral sensing applications. researchgate.netresearchgate.net For example, a fluorene-based chiral MOF film, D/L-ZnHF-SO₂, demonstrated a high asymmetry factor and good discrimination against chiral R/S-phenylethylamine enantiomers. researchgate.net The electrochemical behavior of MOFs "doped" with (S)-camphorsulfonic acid has also been investigated, showing that the electronic and structural properties are primarily dependent on the metal center, with the chiral dopant playing a secondary role. nih.gov
| MOF/Coordination Polymer | Metal Center | Role of this compound | Key Property/Application | Reference |
| Zn-MOF S-CSA | Zinc | Chiral Linker/Dopant | Chiral framework, studied for electrochemical properties | nih.govfrontiersin.org |
| D/L-ZnHF-SO₂ Film | Zinc | Chiral Inductor | Circular Polarization Luminescence (CPL), enantiomer sensing | researchgate.netresearchgate.net |
| Fe(NH₂trz)₃₂ | Iron | Chiral Counterion | Spin Crossover (SCO) with switchable chiro-optical properties | researchgate.net |
This table presents examples of MOFs and coordination polymers incorporating this compound and their resulting properties.
Integration of this compound as a Chiral Linker or Counterion in MOF Synthesis
Ferroelectric Materials and Liquid Crystals
The rigid, chiral structure of this compound makes it an excellent component for designing molecular ferroelectrics and liquid crystals. These materials exhibit unique phase behaviors and electrical properties stemming from the supramolecular arrangement of the chiral ions.
By combining an imidazolium (B1220033) cation with the this compound anion, researchers have successfully designed a pair of high-temperature organic enantiomeric ferroelectrics: imidazolium l-camphorsulfonate (l-ImCS) and its d-enantiomer. researchgate.netacs.org These materials undergo a ferroelectric phase transition at temperatures around 367-370 K. researchgate.netacs.org Notably, they exhibit a high piezoelectric response (19-20 pC N⁻¹), which is comparable to well-known inorganic materials like triglycine (B1329560) sulfate. researchgate.netacs.org This breakthrough demonstrates a feasible strategy for designing high-performance, biocompatible, and homochiral molecular ferroelectrics. researchgate.netacs.org These materials are of interest for applications in memories, sensors, and transducers. researchgate.netresearchgate.net
Furthermore, (S)-camphorsulfonic acid has been used as a building block for creating chiral ionic liquid crystals (ILCs). rsc.orgrsc.org By reacting the acid with long-chain alkylamines, novel alkylammonium salts are formed that exhibit thermotropic liquid crystalline phases. rsc.orgrsc.org The phase behavior of these materials, such as the formation of smectic phases, is influenced by the packing of the bulky, rigid camphorsulfonate core and the length of the alkyl chains. rsc.orgresearchgate.net These chiral ILCs are investigated for their unique optical textures and phase transition behaviors. rsc.org
Design and Synthesis of Chiral Molecular Ferroelectrics Utilizing this compound
The quest for new ferroelectric materials has expanded to the realm of molecular crystals, where the principles of chemical design can be strategically employed to create materials with desirable properties. The introduction of homochirality is a key strategy in increasing the likelihood of producing ferroelectric crystal structures. acs.org this compound, a readily available chiral molecule, has been successfully utilized in the design and synthesis of novel chiral molecular ferroelectrics.
A prominent design strategy involves combining a chiral component with a molecule that can undergo a change in symmetry upon a temperature-induced phase transition. researchgate.net By introducing the homochiral this compound anion, researchers have successfully designed and synthesized high-temperature organic enantiomeric ferroelectrics. researchgate.netresearchgate.net
One notable example is the synthesis of imidazolium this compound (l-ImCS). researchgate.net This was achieved through a chemical design strategy that involved lowering the molecular symmetry and introducing homochirality to the non-ferroelectric imidazolium methanesulfonate. researchgate.net The synthesis typically involves the slow evaporation of a stoichiometric mixture of the constituent molecules, such as quinuclidine (B89598) and L-camphorsulfonic acid in ethanol (B145695) at room temperature, to yield crystalline samples. researchgate.net
The resulting imidazolium this compound exhibits a ferroelectric phase transition at 367 K. researchgate.net This transition is of the 222F2 type, indicating a change from a non-polar paraelectric phase to a polar ferroelectric phase. researchgate.net A significant finding is the relatively high piezoelectric response of 19 pC N⁻¹ for l-ImCS, a value comparable to that of the well-known ferroelectric material triglycine sulfate. researchgate.net This demonstrates the potential of using this compound to create biocompatible, high-performance homochiral molecular ferroelectrics. researchgate.net
The crystal structure of these materials is crucial to their ferroelectric properties. For instance, in (HIm⁺)(1S-CS⁻) crystals, the arrangement of the molecules and the hydrogen-bonding network have been investigated through single-crystal X-ray structural analyses. researchgate.netacs.org
Table 1: Ferroelectric Properties of this compound-Based Compounds
| Compound | Curie Temperature (Tc) | Piezoelectric Coefficient (d) | Ferroelectric Phase Transition Type |
| Imidazolium this compound (l-ImCS) | 367 K | 19 pC N⁻¹ | 222F2 |
| Quinuclidinium L-camphorsulfonate (L-HQCS) | Not specified in provided search results | Not specified in provided search results | Not specified in provided search results |
Development of Ionic Liquid Crystals with Camphorsulfonate Counterions
Ionic liquid crystals (ILCs) are a class of materials that combine the properties of ionic liquids, such as low vapor pressure and high thermal stability, with the anisotropic ordering of liquid crystals. rsc.org The use of this compound as a counterion has been instrumental in the development of novel chiral ILCs. Its bulky and rigid structure serves as a core component in the design of these materials. rsc.orgrsc.orgresearchgate.netcolab.ws
The synthesis of these ILCs is often straightforward, involving the direct reaction of (S)-camphorsulfonic acid with a long-chain alkylamine. rsc.orgrsc.orgresearchgate.net For instance, a series of alkylammonium salts of D- and L-camphorsulfonic acids have been prepared by reacting the acid with alkylamines (CnH2n+1NH2, where n = 12, 14, 16, and 18). rsc.orgrsc.orgresearchgate.net
The phase transition behavior of these camphorsulfonate-based ILCs has been studied using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). rsc.orgrsc.orgresearchgate.net Research has shown that the length of the alkyl chain on the amine influences the liquid crystalline properties. Salts with shorter alkyl chains tend to exhibit lower liquid crystal transition temperatures and broader mesophase ranges. rsc.orgrsc.orgresearchgate.net This suggests that the packing of the alkyl chains primarily controls the crystal stability, while the packing of the bulky camphorsulfonic acid core dominates the stability of the smectic phase. rsc.org
For example, in a series of alkylammonium camphorsulfonates, the melting temperature from the crystalline solid to the liquid crystal phase was found to be dependent on the alkyl chain length. rsc.org However, the clearing temperature, at which the material transitions to an isotropic liquid, showed minimal influence from the chain length. rsc.org
Table 2: Phase Transition Temperatures of Alkylammonium (S)-Camphorsulfonates
| Alkylamine Chain Length (n) | Compound Abbreviation | Melting Temperature (°C) | Clearing Temperature (°C) |
| 12 | C12ACS | Data not available in search results | Data not available in search results |
| 14 | C14ACS | Data not available in search results | Data not available in search results |
| 16 | C16ACS | Data not available in search results | Data not available in search results |
| 18 | C18ACS | Data not available in search results | Data not available in search results |
The development of camphorsulfonate-based ILCs has also extended to those with imidazolium cations. thieme-connect.comrsc.org These can be synthesized through thermal or microwave-assisted methods. thieme-connect.com The resulting chiral ionic liquids have found applications as solvents in stereoselective reactions. thieme-connect.comacs.org
Future Research Directions and Emerging Areas in S Camphorsulfonate Chemistry
Exploration of Novel Synthetic Routes and Sustainable Methodologies
While (S)-camphorsulfonic acid is commercially available, research into alternative and more sustainable synthetic routes remains an active area of investigation. thieme-connect.comgoogle.com Current methods often rely on the sulfonation of camphor (B46023), which can involve harsh reagents and generate significant waste. thieme-connect.comresearchgate.net Future efforts will likely concentrate on developing greener synthetic pathways.
One promising avenue is the exploration of mechanochemistry, a solvent-free or low-solvent technique that uses mechanical force to initiate chemical reactions. mdpi.com This approach offers the potential for higher yields, reduced reaction times, and a significantly lower environmental footprint compared to traditional solution-based methods. mdpi.com The application of mechanosynthesis for the preparation of catalysts has shown effective results in both homogeneous and heterogeneous systems. mdpi.com
Another area of interest is the development of biocatalytic or chemoenzymatic routes to (S)-camphorsulfonic acid and its derivatives. Leveraging the high selectivity of enzymes could lead to more efficient and environmentally benign syntheses. Furthermore, research into the use of alternative sulfonating agents and reaction media that are less hazardous and more easily recycled will be crucial. The development of cost-effective and environmentally friendly approaches for producing indole (B1671886) and 2-quinolone core compounds is also desirable. acs.org
Advancement of (S)-Camphorsulfonate Applications in Asymmetric Synthesis and Catalysis
(S)-Camphorsulfonic acid has established itself as a versatile chiral resolving agent and a catalyst in asymmetric synthesis. researchgate.net Future research will aim to expand its utility in a wider range of enantioselective transformations.
Key Research Thrusts:
Development of Novel Chiral Catalysts: Researchers will continue to design and synthesize new chiral catalysts derived from or incorporating the this compound moiety. These catalysts could be employed in a variety of asymmetric reactions, including aldol (B89426) condensations, Diels-Alder reactions, and Michael additions.
Expanding the Scope of Catalyzed Reactions: Efforts will be made to apply (S)-CSA catalysis to new types of reactions where stereocontrol is critical. This includes its use in the synthesis of complex natural products and pharmaceutically active compounds. thieme-connect.comresearchgate.net For instance, (S)-CSA has been shown to be an effective catalyst for the synthesis of pseudoglycosides and 2-aryl/heteroaryl/alkyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives. nih.govresearchgate.net
Electrochemical Asymmetric Synthesis: The use of this compound as a chiral supporting electrolyte in electrochemical reactions presents an exciting frontier. beilstein-journals.org This approach has the potential to enable novel asymmetric oxidations and reductions that are difficult to achieve through conventional means. beilstein-journals.org
Multicomponent Reactions: (S)-CSA has shown promise as a catalyst in multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. rsc.org Future work will likely explore its application in a broader range of these reactions to generate diverse molecular scaffolds. rsc.orgresearchgate.net
A notable example of its application is in the synthesis of pseudoglycosides, where (S)-CSA acts as a catalyst for the conversion of 2,4,6-tri-O-acetyl-D-glucal to 2,3-unsaturated O-glycosides with high stereoselectivity. researchgate.netnih.gov
Development of New Functional Materials with Tunable Properties
The unique chiral structure and acidic properties of this compound make it an attractive building block for the creation of novel functional materials with tailored properties.
Emerging Applications:
Chiral Polymers and Ionic Liquids: (S)-CSA can be used in the synthesis of chiral polymers and ionic liquids. smolecule.com These materials have potential applications in chiral recognition, separation science, and as specialized solvents or catalysts. smolecule.com
Conducting Polymers: Doping of polymers like polyaniline (PANI) with (S)-CSA can induce chirality and enhance their electrical conductivity. chemicalbook.comresearchgate.net This has led to the development of materials with potential applications in electronics, sensors, and thermoelectric devices. researchgate.netacs.orgacs.org For instance, polyaniline films doped with CSA have been investigated for their thermoelectric properties and as materials for neural cell cultivation. acs.orgmdpi.com
Metal-Organic Frameworks (MOFs): The incorporation of this compound into MOFs can introduce chirality and enhance their functional properties. acs.org Doping a copper-based MOF coated with polyaniline with CSA has been shown to significantly increase its electrical conductivity, making it a promising material for thermoelectric generators. acs.org
Perovskite Solar Cells: The addition of CSA to perovskite precursor solutions has been found to improve the performance of perovskite solar cells by influencing the crystallization and grain size of the perovskite layer. mdpi.com
The following table summarizes some of the functional materials derived from this compound and their potential applications.
| Material Type | Key Feature | Potential Application | Reference |
| Chiral Polymers | Defined handedness | Advanced materials with specific properties | smolecule.com |
| Chiral Ionic Liquids | Liquid at room temperature, chiral | Solvents, catalysts | smolecule.comresearchgate.net |
| CSA-doped Polyaniline | Enhanced conductivity, chirality | Electronics, sensors, thermoelectric devices | chemicalbook.comresearchgate.netacs.org |
| CSA-doped MOFs | Tunable porosity and conductivity | Thermoelectric generation | acs.org |
| CSA-modified Perovskites | Improved grain size and performance | Solar cells | mdpi.com |
Integration of Enhanced Computational Modeling and Machine Learning in this compound Research
The integration of computational modeling and machine learning is set to revolutionize research in this compound chemistry. These tools can accelerate the discovery and optimization of new synthetic routes, catalysts, and materials.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to model the structures and properties of this compound-based systems, such as its interaction with other molecules in catalytic processes or the electronic properties of doped polymers. researchgate.netnih.govaip.org This can provide valuable insights into reaction mechanisms and guide the design of new experiments.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound in different environments, such as its role in chiral recognition or the self-assembly of functional materials.
Machine Learning (ML): ML algorithms can be trained on existing experimental data to predict the outcomes of new reactions or the properties of novel materials. ualberta.canih.govnih.gov This can significantly reduce the number of experiments required, saving time and resources. ualberta.ca For example, ML models could be developed to predict the enantioselectivity of a reaction based on the structure of the catalyst and substrates. While direct applications of machine learning to this compound are still emerging, the broader application of these techniques in materials science and organic synthesis indicates a strong potential for future integration. ualberta.canih.govnih.govdrugbank.com
The synergy between experimental work and computational modeling will be crucial for unlocking the full potential of this compound in the years to come. By combining these approaches, researchers can expect to see rapid advancements in the synthesis of enantiomerically pure compounds, the development of sustainable chemical processes, and the creation of high-performance functional materials.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing (S)-Camphorsulfonate to ensure purity and identity?
- Methodological Answer : this compound synthesis typically involves sulfonation of camphor derivatives under controlled acidic conditions. Characterization requires a combination of techniques:
- Purity : High-performance liquid chromatography (HPLC) with UV detection .
- Identity : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, and X-ray crystallography for absolute stereochemical assignment .
- Physical Properties : Melting point determination (mp >195°C) and optical rotation measurements to confirm enantiomeric integrity .
Q. How does pH influence the enantioselectivity of this compound in chiral separations?
- Methodological Answer : Enantioselectivity is pH-dependent due to ionization effects on both the chiral selector and analyte. For example, in cyclodextrin-modified capillary electrophoresis (CE), higher pH (e.g., 11.5) enhances the deprotonation of this compound, improving its interaction with γ-cyclodextrin and atropisomers like Binol. However, pH 10.3–10.5 may cause migration order inversion, requiring systematic pH titration experiments to optimize resolution .
Q. What spectroscopic or chromatographic techniques are recommended for quantifying enantiomeric excess (ee) when using this compound?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) with UV/Vis detection.
- CE with UV/Vis or Mass Spectrometry : Monitor separation efficiency via migration time differences and peak area ratios.
- NMR with Chiral Shift Reagents : Add europium-based reagents to induce splitting of enantiomer signals .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantioselectivity data when this compound is combined with other chiral ionic liquids?
- Methodological Answer : Antagonistic effects (e.g., reduced resolution with S-tetrabutylammonium camphorsulfonate) require a multivariate approach:
- Design of Experiments (DoE) : Use central composite designs to test interactions between this compound concentration, pH, and co-selectors like γ-cyclodextrin.
- Response Surface Analysis : Plot enantioselectivity (α) against variables to identify antagonistic/synergistic regions .
- Mechanistic Studies : Conduct molecular dynamics simulations to probe selector-analyte binding affinities .
Q. What strategies optimize cyclodextrin concentration when using this compound in CE for complex atropisomers?
- Methodological Answer :
- Concentration Gradients : Perform CE runs with incremental cyclodextrin concentrations (e.g., 0–3.0×10⁻² M) to identify saturation points.
- Migration Order Monitoring : Track inversion phenomena (e.g., S/R elution reversal at specific γ-cyclodextrin levels) via UV traces.
- Validation : Replicate separations under optimized conditions to ensure reproducibility, adhering to ICH guidelines for method validation .
Q. How should researchers design experiments to investigate the role of this compound in stabilizing transition states during asymmetric catalysis?
- Methodological Answer :
- Kinetic Studies : Measure reaction rates under varying this compound concentrations and temperatures.
- Isotope Labeling : Use deuterated substrates to trace stereochemical outcomes via NMR.
- Computational Modeling : Apply density functional theory (DFT) to map transition state geometries and camphorsulfonate interactions .
Q. What are best practices for ensuring reproducibility in studies involving this compound?
- Methodological Answer :
- Detailed Protocols : Document buffer preparation, pH calibration, and selector/analyte ratios.
- Data Transparency : Share raw chromatograms/electropherograms and statistical analysis scripts in supplementary materials.
- Peer Review : Submit methods to platforms like Protocols.io for community validation .
Methodological Resources
- Literature Review : Use SciFinder or Reaxys with keywords: "this compound enantioselectivity," "chiral resolution," "cyclodextrin interactions" .
- Data Analysis : Employ tools like MATLAB or R for multivariate regression of experimental parameters .
- Ethical Reporting : Adhere to COPE guidelines for disclosing conflicts of interest and data manipulation checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
